4-amino-3-(1H-imidazol-1-yl)benzoic acid
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Overview
Description
“4-amino-3-(1H-imidazol-1-yl)benzoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole derivatives have been synthesized using various methods. For instance, one synthesis method involves the reaction of glyoxal and ammonia . Another method involves the reaction of acetophenones with phenylglyoxal .Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole and benzene rings. In the crystal, inter-molecular O-H⋯N hydrogen bonds link the molecules into chains extending in, which are further linked into sheets parallel to (102) through weak C-H⋯O interaction .Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis
The compound has a molecular weight of 203.2 g/mol . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
LC-MS/MS Study of Degradation Processes
The degradation processes of nitisinone, a compound related to 4-amino-3-(1H-imidazol-1-yl)benzoic acid, were studied using LC-MS/MS to identify its stability and degradation products under various conditions. This research highlights the importance of understanding the stability and degradation pathways of pharmaceutical compounds for their safe and effective use (Barchańska et al., 2019).
Imidazole Derivatives and Antitumor Activity
A review on imidazole derivatives, including this compound, focused on their antitumor activity. The study discusses various imidazole compounds and their stages in preclinical testing, emphasizing the therapeutic potential of imidazole-based molecules in cancer treatment (Iradyan et al., 2009).
Synthesis and Pharmacological Evaluation of Benzofused Thiazole Derivatives
Research on the synthesis of benzofused thiazole derivatives, aiming to develop new antioxidant and anti-inflammatory agents, showcases the versatility of this compound in synthesizing compounds with potential therapeutic applications (Raut et al., 2020).
Effect on Plant Metabolism
A study investigated the effects of amino derivatives of benzoic acid, including structures similar to this compound, on the respiration of etiolated barley leaves, contributing to the understanding of how such compounds can affect plant growth and metabolism (Nagutb, 1964).
Synthesis and Transformation of 4-Phosphorylated Derivatives
A review on the synthesis of 4-phosphorylated derivatives of imidazoles, which includes compounds structurally related to this compound, demonstrates the chemical and biological activities of these compounds. This research underlines the significance of phosphorylated derivatives in developing drugs with various types of biological activities (Abdurakhmanova et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-amino-3-(1H-imidazol-1-yl)benzoic acid is the bacterial CYP199A4 enzyme , found in Rhodopseudomonas palustris HaA2 . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various molecules and chemicals within cells .
Mode of Action
The compound interacts with its target by binding to the ferric and ferrous heme of the CYP199A4 enzyme . This binding induces a red shift in the Soret wavelength (424 nm) in the ferric enzyme, along with an increase and a decrease in the intensities of the δ and α bands, respectively . This suggests that the compound may alter the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
Given its interaction with the cyp199a4 enzyme, it’s likely that it impacts the metabolic processes regulated by this enzyme
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. The compound’s predicted properties include a boiling point of 4036±280 °C and a density of 128±01 g/cm3 . It’s also predicted to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Based on its interaction with the cyp199a4 enzyme, it’s plausible that the compound could influence the metabolic processes regulated by this enzyme
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, its solubility suggests that it could be more effective in aqueous environments . Additionally, its stability could be affected by factors such as temperature and pH
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some imidazole derivatives bind to ferric and ferrous heme in the bacterial CYP199A4 enzyme . The nature of these interactions often involves changes in the Soret wavelength, indicating a shift in the electronic state of the heme .
Cellular Effects
Imidazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some imidazole derivatives have been shown to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
It is known that imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, some imidazole derivatives bind to ferric and ferrous heme in the bacterial CYP199A4 enzyme, inducing changes in the electronic state of the heme .
Temporal Effects in Laboratory Settings
It is known that imidazole derivatives can exhibit changes in their effects over time .
Dosage Effects in Animal Models
It is known that the effects of imidazole derivatives can vary with dosage .
Metabolic Pathways
It is known that imidazole derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that imidazole derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that imidazole derivatives can be directed to specific compartments or organelles .
Properties
IUPAC Name |
4-amino-3-imidazol-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-8-2-1-7(10(14)15)5-9(8)13-4-3-12-6-13/h1-6H,11H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUQKAJBUGLUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N2C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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